molecular formula C10H15ClN2O2 B10819196 Solriamfetol Hydrochloride CAS No. 561069-23-6

Solriamfetol Hydrochloride

Cat. No.: B10819196
CAS No.: 561069-23-6
M. Wt: 230.69 g/mol
InChI Key: KAOVAAHCFNYXNJ-SBSPUUFOSA-N
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Chemical Reactions Analysis

Types of Reactions: Solriamfetol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

    Modafinil: Another wakefulness-promoting agent used to treat narcolepsy and sleep apnea.

    Armodafinil: A similar compound to modafinil with a slightly different chemical structure.

    Pitolisant: A histamine H3 receptor antagonist used to treat excessive daytime sleepiness.

Uniqueness: Solriamfetol Hydrochloride is unique in its dual action as a dopamine and norepinephrine reuptake inhibitor and a TAAR1 agonist . This dual mechanism of action distinguishes it from other wakefulness-promoting agents like modafinil and armodafinil, which primarily act on the dopamine system .

Properties

CAS No.

561069-23-6

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1

InChI Key

KAOVAAHCFNYXNJ-SBSPUUFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl

Origin of Product

United States

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